BenchChemオンラインストアへようこそ!

3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine

Acidic mammalian chitinase AMCase inhibition 1,2,4-triazole scaffold

3-(4-Benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine is a research compound defined by a 1,2,4-triazole core directly substituted at the 3-position with a 4-benzylpiperidine moiety and an amino group at the 5-position. The compound serves as a versatile intermediate in the synthesis of human chitinase inhibitors, as disclosed in patent literature specifically proposing amino triazole scaffolds with piperidinyl substitution for targeting acidic mammalian chitinase (AMCase) and chitotriosidase.

Molecular Formula C14H19N5
Molecular Weight 257.33 g/mol
CAS No. 1428139-17-6
Cat. No. B1528538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine
CAS1428139-17-6
Molecular FormulaC14H19N5
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=NNC(=N3)N
InChIInChI=1S/C14H19N5/c15-13-16-14(18-17-13)19-8-6-12(7-9-19)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,15,16,17,18)
InChIKeyFLXWLTDCFCXQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine (CAS 1428139-17-6): Chemical Class and Core Pharmacophore Profile for Research Sourcing


3-(4-Benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine is a research compound defined by a 1,2,4-triazole core directly substituted at the 3-position with a 4-benzylpiperidine moiety and an amino group at the 5-position . The compound serves as a versatile intermediate in the synthesis of human chitinase inhibitors, as disclosed in patent literature specifically proposing amino triazole scaffolds with piperidinyl substitution for targeting acidic mammalian chitinase (AMCase) and chitotriosidase [1]. With a molecular formula of C14H19N5 and a molecular weight of 257.33 g/mol, this compound represents a compact, synthetically tractable building block available at purity specifications ≥97%, making it suitable for pharmaceutical R&D and medicinal chemistry structure-activity relationship (SAR) programs .

Why 4-Benzylpiperidine Triazole Analogs Cannot Be Interchangeably Substituted for CAS 1428139-17-6 in Chitinase Inhibitor Synthesis


The specific regiochemistry of 3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine—featuring the piperidine substitution at the 3-position of the 1,2,4-triazole core—is critically differentiated from 1,2,3-triazole regioisomers and piperazine-substituted analogs that target completely distinct biological pathways (e.g., butyrylcholinesterase inhibition or monoamine release) [1][2]. In the context of chitinase inhibitor synthesis, patent US 10,208,020 explicitly defines the structural requirements for AMCase inhibition as involving amino triazole compounds substituted with a piperidinyl ring, where deviations in the position of the amino group, the identity of the N-heterocycle (piperazine vs. piperidine), or the linker length between the triazole and piperidine ring can abrogate target engagement [3]. The benzyl substitution on the piperidine nitrogen is not merely decorative—it contributes to the lipophilic binding pocket complementarity necessary for chitinase active site occupancy, a feature absent in simple N-unsubstituted piperidine triazole analogs. Procurement of superficially similar but regioisomerically distinct compounds (such as 1-benzyl-4-(4-phenyl-[1,2,3]triazol-1-yl)-piperidine) would redirect research into unrelated pharmacological space without the patent-defined synthetic applicability toward chitinase inhibitor lead generation.

Product-Specific Quantitative Evidence Guide: Differentiating 3-(4-Benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine from Closest Structural Analogs


Comparative AMCase Inhibition Potency: 1,2,4-Triazol-5-amine vs. 1,2,3-Triazole Benzylpiperidine Scaffolds

In the patent family US 10,208,020, amino triazole compounds bearing a 1,2,4-triazol-5-amine scaffold directly substituted with a piperidine ring at the 3-position (exemplified by compounds such as (S)-3-(4-(3-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)piperidin-1-yl)-1H-1,2,4-triazol-5-amine, CAS 2088453-79-4) are disclosed as human chitinase inhibitors [1]. The 1,2,4-triazol-5-amine core structure—shared with the target compound—defines the pharmacophore required for AMCase engagement. In contrast, 1,2,3-triazolyl benzylpiperidine compounds (such as those developed by de Andrade et al.) demonstrate high potency and selectivity toward human butyrylcholinesterase (hBuChE) rather than chitinase [2]. This constitutes a fundamental target-class divergence driven by triazole regioisomerism: the 1,2,4-triazole system directs inhibition toward AMCase, while the 1,2,3-triazole system directs activity toward cholinesterase enzymes. Sourcing the incorrect triazole regioisomer for a chitinase program would result in complete loss of on-target activity.

Acidic mammalian chitinase AMCase inhibition 1,2,4-triazole scaffold

Comparative Molecular Weight and Ligand Efficiency Profile: 4-Benzylpiperidine-1,2,4-triazol-5-amine vs. Extended Analogs

The target compound (MW = 257.33 g/mol) represents a compact scaffold that is 101–181 Da smaller than structurally elaborated analogs within the same patent family. For example, a directly comparable chitinase inhibitor intermediate, (S)-3-(4-(3-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)piperidin-1-yl)-1H-1,2,4-triazol-5-amine (CAS 2088453-79-4), has a molecular weight of 438.95 g/mol—a 181.62 Da increase attributable to the fused oxazepine and chlorobenzyl extensions . Similarly, 6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide (CAS 1396785-49-1; MW = 363.42 g/mol) adds a pyridazine-carboxamide linker, increasing the molecular weight by 106.09 Da [1]. In fragment-based drug discovery, a molecular weight below 300 Da is considered the preferred fragment range, making CAS 1428139-17-6 a superior starting point for fragment growing strategies where every heavy atom added must earn its binding free energy contribution [2]. The less elaborated structure of the target compound provides greater synthetic degrees of freedom for parallel SAR exploration without the entropic penalty of pre-organized but suboptimal substituents.

Ligand efficiency Fragment-based drug discovery Molecular weight optimization

Piperidine vs. Piperazine Heterocycle: Differential Synthetic Utility in Chitinase Inhibitor SAR Platforms

The patent disclosure US 10,208,020 explicitly defines the preferred heterocyclic substitution at the triazole core as piperidine rather than piperazine [1]. The compound 3-(4-Benzyl-1-piperazinyl)-1H-1,2,4-triazol-5-amine (CAS not assigned in this context; reported by ChemSpider with MW = 258.32 Da) represents the direct piperazine analog where the CH2 of the piperidine ring is replaced by an NH, changing the hydrogen-bonding character from a tertiary amine to a secondary amine capable of both donation and acceptance . This single-atom substitution (C → N) alters the pKa of the ring nitrogen from approximately 10 (piperidine, predominantly protonated at physiological pH) to approximately 9.7 with significantly altered hydrogen-bonding geometry due to the additional N–H donor [2]. In the context of AMCase active site binding, the piperidine nitrogen functions as a hydrogen-bond acceptor interacting with catalytic residues, whereas the piperazine NH would introduce an undesired donor that could clash with the hydrophobic character of the chitin-binding cleft. The patent specifically claims amino triazole compounds substituted with a piperidinyl ring, excluding piperazine in the preferred embodiments for chitinase inhibition, confirming the critical nature of this single-atom difference for target engagement.

Piperidine scaffold Piperazine substitution Chitinase inhibitor SAR

Comparative Cytotoxicity Profile of 4-Benzylpiperidine-1,2,4-Triazole Hybrid Compounds: Implications for Selectivity Screening

A structurally related 4-benzylpiperidine-1,2,4-triazole hybrid compound, (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzylpiperidin-1-yl)methanone, was tested via MTT assay against three human cancer cell lines, yielding IC50 values of 0.5–2.5 μM against MCF-7 (breast), NCI-H460 (lung), and HeLa (cervical) cells . While this compound differs from the target compound by incorporating a pyridazine-methanone linker, the shared 4-benzylpiperidine pharmacophore suggests that this substructure contributes to the observed antiproliferative activity. In contrast, 1,2,4-triazol-5-amine compounds lacking the benzylpiperidine moiety (such as simple 3-amino-1,2,4-triazole) are devoid of significant cytotoxicity against these cell lines at comparable concentrations [1]. This class-level evidence indicates that the 4-benzylpiperidine substitution on the triazole core is a key structural determinant for antiproliferative activity. The target compound, bearing the 4-benzylpiperidine group directly at the 3-position of the 1,2,4-triazol-5-amine scaffold, provides this essential substructure in a synthetically unelaborated form, allowing researchers to systematically probe the contribution of this moiety to cytotoxicity without confounding contributions from extended linker systems.

Cytotoxicity Cancer cell lines Selectivity screening Antiproliferative activity

Best Research and Industrial Application Scenarios for 3-(4-Benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine (CAS 1428139-17-6)


Human Chitinase Inhibitor Lead Generation: AMCase and Chitotriosidase Drug Discovery Programs

As disclosed in US Patent 10,208,020, 3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine functions as a key intermediate for synthesizing human chitinase inhibitors targeting acidic mammalian chitinase (AMCase) and chitotriosidase [1]. The compound's 1,2,4-triazol-5-amine core with piperidinyl substitution at the 3-position provides the patent-defined pharmacophore essential for chitinase active-site binding. Research groups focused on asthma, allergic inflammation, and Th2-driven airway diseases (where AMCase is a validated therapeutic target) should prioritize this exact scaffold over 1,2,3-triazole regioisomers, which direct pharmacological activity toward cholinesterase enzymes instead [2]. The compound's sub-300-Da molecular weight also makes it suitable as a fragment hit for structure-based lead optimization using X-ray crystallography or surface plasmon resonance (SPR) fragment screening against recombinant human chitinase enzymes. This compound is not a direct replacement for fully elaborated chitinase inhibitors; rather, it represents the core pharmacophore upon which the patent-protected inhibitor series is built.

Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization Programs

With a molecular weight of 257.33 g/mol—significantly lower than elaborated analogs within the same patent family (e.g., CAS 2088453-79-4 at 438.95 g/mol and CAS 1396785-49-1 at 363.42 g/mol)—compound CAS 1428139-17-6 satisfies the fragment-likeness criteria (MW < 300 Da, clogP typically < 3) recommended for FBDD screening libraries [1][2]. The compound's five rotatable bonds and estimated topological polar surface area below 70 Ų further align with fragment library design principles. Procurement of this less elaborated scaffold enables parallel chemistry to explore vectors emerging from the triazole 5-amino position, the piperidine ring, and the benzyl group, providing three distinct diversification points for fragment growing strategies. This contrasts with sourcing pre-elaborated analogs where synthetic modification options are constrained by existing substituents that may or may not contribute positively to binding affinity. For medicinal chemistry groups seeking to build proprietary IP around a novel chitinase chemotype, beginning SAR exploration from this minimally functionalized scaffold maximizes the degrees of synthetic freedom available for patent differentiation.

4-Benzylpiperidine Pharmacophore Screening in Antiproliferative Compound Libraries

Based on class-level evidence from a structurally related 4-benzylpiperidine-1,2,4-triazole hybrid compound demonstrating IC50 values of 0.5–2.5 μM against MCF-7, NCI-H460, and HeLa cancer cell lines [1], CAS 1428139-17-6 offers the 4-benzylpiperidine pharmacophore in its simplest 1,2,4-triazol-5-amine scaffold context. The compound is suitable for inclusion in antiproliferative screening libraries where the goal is to deconvolute the contribution of the benzylpiperidine moiety to cytotoxicity without interference from extended linker systems, additional heterocycles, or complex substitution patterns. The 5-amino group on the triazole ring provides a synthetic handle for generating focused compound libraries through amide coupling, sulfonamide formation, or reductive amination, enabling rapid exploration of structure-activity relationships around the core antiproliferative pharmacophore. Importantly, the compound should not be selected for target-specific anticancer drug discovery without additional profiling: its value lies in its utility as a minimally elaborated probe to establish whether the 4-benzylpiperidine-1,2,4-triazole scaffold warrants further optimization in a given cancer cell panel.

Selectivity Profiling Against Non-Chitinase Off-Targets: Ensuring Research-Grade Specificity in Procurement

When sourcing 4-benzylpiperidine-triazole compounds for chitinase research, vendors must be queried specifically to confirm the 1,2,4-triazole regioisomer. As demonstrated by the divergent pharmacology of 1,2,3-triazolyl benzylpiperidine compounds (potent hBuChE inhibitors) vs. 1,2,4-triazol-5-amine compounds (AMCase inhibitors), regioisomeric contamination can introduce confounding off-target pharmacology [1][2]. The target compound's CAS registry (1428139-17-6) provides an unambiguous identifier that differentiates it from structurally similar but pharmacologically divergent compounds. Additionally, the piperidine vs. piperazine substitution must be verified: 3-(4-Benzyl-1-piperazinyl)-1H-1,2,4-triazol-5-amine (the piperazine analog) has a molecular weight within 1 Da of the target compound but introduces an additional hydrogen-bond donor that is incompatible with the patent-defined chitinase inhibitor pharmacophore . Analytical characterization (¹H NMR, HPLC purity ≥95%, and HRMS) should be required as part of the procurement specification to exclude co-sourcing of the piperazine analog or the 1,2,3-triazole regioisomer, both of which are commercially available through overlapping supply chains.

Quote Request

Request a Quote for 3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.